Emodin-8-glucoside
Overview
Description
Emodin-8-glucoside is a glycosylated derivative of emodin, a naturally occurring anthraquinone. This compound is known for its diverse biological activities, including immunomodulatory, anti-inflammatory, antioxidant, hepatoprotective, and anticancer properties . It is primarily found in the plant Reynoutria japonica Houtt.
Preparation Methods
Synthetic Routes and Reaction Conditions: Emodin-8-glucoside can be synthesized through the glycosylation of emodin. One common method involves the use of glycosyltransferase enzymes to attach a glucose molecule to emodin. This enzymatic reaction typically requires the presence of uridine diphosphate glucose as a glycosyl donor .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as Reynoutria japonica. The extraction process includes the use of methanol to obtain a crude extract, followed by purification using techniques like centrifugal partition chromatography and preparative high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Emodin-8-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones, which are known for their biological activities.
Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone form.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acetic anhydride and acetyl chloride can be used for acetylation reactions.
Major Products:
Oxidation: Formation of emodin-quinone derivatives.
Reduction: Formation of emodin-hydroquinone.
Substitution: Formation of acetylated emodin derivatives.
Scientific Research Applications
Emodin-8-glucoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosylated derivatives.
Biology: Investigated for its role in modulating immune responses and reducing inflammation.
Medicine: Explored for its potential anticancer properties, particularly against nervous system tumors.
Industry: Utilized in the development of natural antioxidants and hepatoprotective agents.
Mechanism of Action
The mechanism of action of emodin-8-glucoside involves several molecular targets and pathways:
Antioxidant Activity: It exerts antioxidative effects by scavenging free radicals and inhibiting oxidative stress.
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways, such as the MAP kinase pathway.
Neuroprotective Activity: It provides neuroprotection against cerebral ischemia-reperfused injury and glutamate-induced neuronal damage.
Comparison with Similar Compounds
Emodin-8-glucoside is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its parent compound, emodin. Similar compounds include:
Emodin: The parent compound, known for its broad range of biological activities.
Aloe-emodin: Another anthraquinone derivative with similar anticancer and anti-inflammatory properties.
Physcion: A glycosylated anthraquinone with antioxidant and anticancer activities.
Properties
IUPAC Name |
1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c1-7-2-9-14(11(24)3-7)18(27)15-10(16(9)25)4-8(23)5-12(15)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13-,17-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWIRQIYASIOBE-JNHRPPPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23313-21-5, 52731-38-1 | |
Record name | Emodin 8-O-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23313-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emodin-8-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023313215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glucofrangulin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052731381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EMODIN-8-GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY0Q8Q1T3H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.